molecular formula C8H7F3N2O B12440136 (Z)-N'-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide

(Z)-N'-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide

Katalognummer: B12440136
Molekulargewicht: 204.15 g/mol
InChI-Schlüssel: RKYRWQVUCQTALX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide is a compound characterized by the presence of a hydroxy group, a trifluorophenyl group, and an ethanimidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide typically involves the activation of 2,4,5-trifluorophenylacetic acid. One common method involves the use of N,N-carbonyl di-imidazole (CDI) as an activating agent . The reaction conditions often include the use of solvents such as ethanol and catalysts like 70% perchloric acid to facilitate the condensation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. For example, the preparation of 2,4,5-trifluorophenylacetic acid, a key intermediate, can be achieved through a series of reactions including halogenation, cyanation, and hydrolysis . These methods are designed to be cost-effective and scalable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its trifluorophenyl group is known to enhance binding affinity and specificity in biochemical assays .

Medicine

In medicine, (Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of (Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The trifluorophenyl group enhances its binding affinity, while the hydroxy group participates in hydrogen bonding interactions . These interactions can modulate the activity of the target enzymes or receptors, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H7F3N2O

Molekulargewicht

204.15 g/mol

IUPAC-Name

N'-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide

InChI

InChI=1S/C8H7F3N2O/c9-5-3-7(11)6(10)1-4(5)2-8(12)13-14/h1,3,14H,2H2,(H2,12,13)

InChI-Schlüssel

RKYRWQVUCQTALX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)F)F)CC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.